molecular formula C11H14O3 B8457211 3-Allyloxy-4-methoxybenzyl Alcohol

3-Allyloxy-4-methoxybenzyl Alcohol

Cat. No.: B8457211
M. Wt: 194.23 g/mol
InChI Key: GCFBLKUPILHINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyloxy-4-methoxybenzyl Alcohol is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(4-methoxy-3-prop-2-enoxyphenyl)methanol

InChI

InChI=1S/C11H14O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h3-5,7,12H,1,6,8H2,2H3

InChI Key

GCFBLKUPILHINH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CO)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxy-4-methoxybenzylalcohol (0.80 g, 7.79 mmol.), allyl bromide (0.45 ml, 5.9 mmol.), acetonitrile (20 ml), and potassium carbonate (1.08 g, 7.8 mmol.) was reluxed for 18 hours, then concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with water and brine. The organic layer was dried (MgSO4) and evaporated to give the product as a yellow oil (1.14 g, 57%). 1H NMR (300 MHz, CDCl3) δ 1.90 (s, 1H), 3.79 (s, 3H), 4.52-4.54 (m, 4H), 5.2 (d, 1H, J=12 Hz), 5.32 (d, 1H, J=17.25 Hz), 6.0 (m, 1H), 6.77 (s, 2H), 6.85 (s, 1H); 13C NMR (75 MHz, CDCl3) δ 56.3, 65.6, 70.3, 111.2, 113.6, 118.4, 119.7, 133.7, 134.4, 147.8, 149.9.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
57%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.